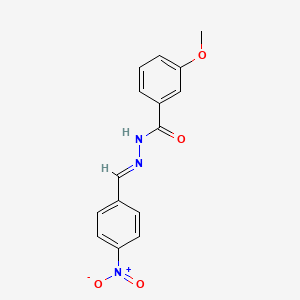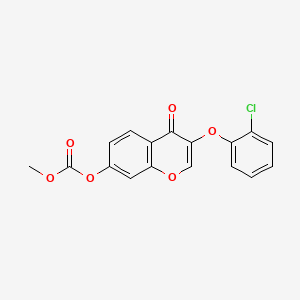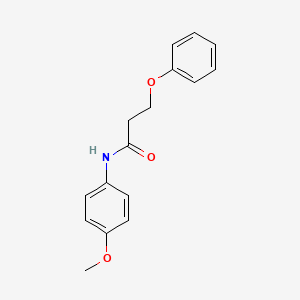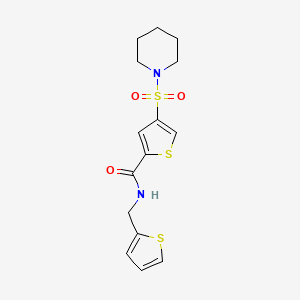![molecular formula C17H14N2O3S B5605927 8-[(4-methoxy-3-nitrobenzyl)thio]quinoline](/img/structure/B5605927.png)
8-[(4-methoxy-3-nitrobenzyl)thio]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, the synthesis of heterocyclic quinones, closely related to the compound , can be achieved through Fischer's indole synthesis, followed by nitration, reduction, and oxidation steps to introduce various functional groups (Helissey et al., 1989). Another approach involves the reductive cyclization of o-nitrobenzaldehydes to synthesize quinoline-3-carboxylic acid esters, showcasing the versatility of quinoline synthesis methods (Venkatesan et al., 2010).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated through X-ray crystallography, NMR spectroscopy, and computational methods. Studies on isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acid reveal short hydrogen bonds and various hydrogen bond patterns, indicating the complex intermolecular interactions that can influence the compound's properties and reactivity (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions, which are crucial for modifying their chemical structures and enhancing their biological activities. For example, the synthesis of methoxy- and ethyl-quinoline-3-carboxylic esters involves etherification, reduction, condensation, and cyclization steps, demonstrating the chemical versatility of these compounds (Schrötter et al., 1978).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of their substituents. The presence of methoxy and nitro groups can significantly affect these properties, as evidenced by the detailed study of 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines, which provides insight into their solubility and crystallinity (Dyablo et al., 2016).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as their reactivity, stability, and biological activity, are key factors in their application in medicinal chemistry. The study of methoxylated quinoline-chalcones reveals their potential pesticidal activity, highlighting the importance of substituent effects on their chemical behavior and interaction with biological targets (Aguiar et al., 2023).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Orientations Futures
Propriétés
IUPAC Name |
8-[(4-methoxy-3-nitrophenyl)methylsulfanyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15-8-7-12(10-14(15)19(20)21)11-23-16-6-2-4-13-5-3-9-18-17(13)16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAZOCVOZMWDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-isopropyl-N-[(4-methoxyphenyl)(4-pyridinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B5605845.png)
![1-ethyl-3-isopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5605848.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5605870.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-3-(phenylsulfonyl)propanamide](/img/structure/B5605886.png)
![2-(4-chlorophenyl)-N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]acetohydrazide](/img/structure/B5605897.png)
![N-[(3R*,4R*)-1-(3-fluoro-4-methoxybenzoyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5605903.png)
![6-ethyl-4-methyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5605910.png)

![2-[2-(4-methoxy-4-phenylpiperidin-1-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5605915.png)


![1-[(dimethylamino)sulfonyl]-N-{1-[4-(4-morpholinyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5605952.png)
